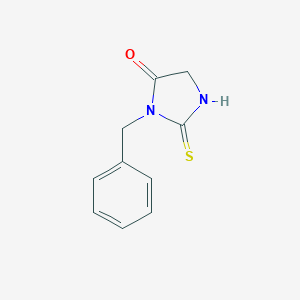

3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

Beschreibung

Eigenschaften

IUPAC Name |

3-benzyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIIUSNPCPWLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Therapeutic Potential of the 2-Mercapto-Imidazole Scaffold

An In-Depth Technical Guide on the Biological Activity of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities.[2][3] The introduction of a mercapto group at the 2-position of the imidazole ring gives rise to 2-mercapto-imidazole derivatives, a class of compounds with significant therapeutic potential. These molecules are of particular interest due to their diverse biological activities, which also extend to anticonvulsant and antihistaminic effects.[3][4]

This guide focuses on a specific derivative, this compound. While direct studies on this particular molecule are limited, a comprehensive analysis of structurally related compounds allows for the postulation of its potential biological activities and the design of a robust experimental framework for its evaluation. This document will serve as a technical resource for researchers and drug development professionals, providing insights into the potential therapeutic applications of this compound and detailed methodologies for its investigation.

A Survey of Biological Activities in Structurally Related Compounds

The biological activities of 2-mercapto-imidazole derivatives are diverse and well-documented. A broader class of related compounds, 2-mercaptobenzimidazoles, which feature a fusion of benzene and imidazole rings, have also been extensively studied and offer valuable insights.

Antimicrobial and Antifungal Activity

Derivatives of 2-mercaptobenzimidazole have demonstrated notable antimicrobial and antifungal properties.[1] These compounds are effective against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[1] The antimicrobial potential is not limited to the benzimidazole series; other heterocyclic compounds incorporating a mercapto-triazole moiety have also shown significant antibacterial and antioxidant effects.[5] The presence of a benzyl group, as seen in 1-benzyl-1,2,3-triazole derivatives, has been associated with weak to moderate antibacterial activity.[6]

Anticancer and Cytotoxic Potential

The anticancer activity of imidazole-containing compounds is a promising area of research. For instance, certain benzo[d]imidazol-2(3H)-one derivatives have exhibited cytotoxic activity against colon cancer cell lines.[7] Similarly, Schiff's bases incorporating an imidazolidine-2,4-dione scaffold have shown significant antiproliferative potential against various cancer cell lines, including colorectal, liver, and breast cancer.[8] Studies on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines have also revealed moderate antiproliferative activity against a panel of cancer cell lines.[9] The mechanism of action for some of these compounds is believed to involve the induction of apoptosis.[9]

Anti-inflammatory and Analgesic Effects

Several 2-mercaptobenzimidazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[2][4][10] These compounds have shown significant activity in animal models of inflammation and pain, comparable to standard drugs like indomethacin and pentazocine.[2][4]

Anticonvulsant Activity

The central nervous system effects of 2-mercaptobenzimidazole derivatives have also been explored, with studies demonstrating their potential as anticonvulsant agents.[3] In preclinical models, these compounds have shown efficacy in protecting against electrically induced seizures.[3]

Antiparasitic Activity: A Case of a Close Structural Analog

Of particular relevance to the topic compound is the demonstrated in vitro and in vivo activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosoma mansoni, the parasite responsible for schistosomiasis.[11][12][13] This compound, which shares the 3-benzyl-imidazolidinone core with our molecule of interest, was shown to significantly reduce worm burden in infected mice.[11][12][13] The imidazolidine class of compounds has a history of use against parasitic infections, with niridazole being a notable example.[11][12]

Postulated Biological Activities of this compound

Based on the extensive evidence from structurally related compounds, this compound is hypothesized to possess a range of biological activities that merit investigation.

Primary Hypotheses:

-

Antiparasitic Activity: Given the potent schistosomicidal effect of a closely related 3-benzyl-imidazolidinone derivative, it is highly probable that the target compound will exhibit activity against Schistosoma mansoni and potentially other parasites.

-

Antimicrobial and Antifungal Activity: The prevalence of antimicrobial properties within the 2-mercapto-imidazole and related heterocyclic families suggests a strong likelihood of this activity.

-

Anticancer Activity: The demonstrated cytotoxicity of various imidazole and imidazolidinone derivatives against multiple cancer cell lines supports the investigation of the target compound's anticancer potential.

Secondary Hypotheses:

-

Anti-inflammatory and Analgesic Activity: These are common properties of 2-mercaptobenzimidazole derivatives, making them plausible activities for the target compound.

-

Anticonvulsant Activity: While perhaps less probable than the other activities, the known anticonvulsant effects of some 2-mercaptobenzimidazoles suggest this is a therapeutic area worth exploring.

Experimental Protocols for Biological Activity Screening

A systematic approach is required to validate the hypothesized biological activities. The following are detailed protocols for key in vitro assays.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the test compound against a panel of pathogenic bacteria and fungi.

Workflow Diagram:

Caption: Workflow for determining MIC and MBC/MFC.

Step-by-Step Protocol:

-

Preparation of Microbial Inoculum:

-

Streak bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) on appropriate agar plates and incubate overnight.

-

Pick isolated colonies and suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the final desired inoculum concentration.

-

-

Preparation of Test Compound:

-

Dissolve the compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth.

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well of the microtiter plate.

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature and duration for each microorganism.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

-

Determination of MBC/MFC:

-

Aliquot a small volume from the wells with no visible growth onto agar plates.

-

Incubate the plates and observe for colony formation.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in viable cells.

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the test compound on human cancer cell lines.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., HeLa, MCF-7, HCT-116) under standard conditions.

-

Trypsinize and seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a range of concentrations of the test compound by serial dilution.

-

Replace the culture medium in the wells with a medium containing the test compound at different concentrations.

-

Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data Summary

The following table presents hypothetical IC50 values for the test compound against various cancer cell lines, which would be the expected output from the MTT assay.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 15.5 |

| MCF-7 | Breast Cancer | 22.8 |

| HCT-116 | Colon Cancer | 18.2 |

| A549 | Lung Cancer | 35.1 |

Mechanistic Insights and Structure-Activity Relationships

The mercapto group (-SH) is a key feature of these molecules and is likely to be crucial for their biological activity. It is known that mercapto-containing compounds can act as tyrosinase inhibitors by binding to copper ions at the active site of the enzyme.[14] This mechanism could be relevant for potential applications as anti-browning agents in the food industry.[14]

The benzyl group at the 3-position is another important structural feature. The lipophilicity and steric bulk of this group can influence the compound's ability to cross cell membranes and interact with molecular targets. Variations in the substitution pattern on the benzyl ring could be explored to optimize activity and selectivity.

Potential Molecular Targets:

-

Parasite-specific enzymes: In the context of schistosomiasis, the compound may target enzymes crucial for the parasite's survival.

-

Microbial enzymes: For antimicrobial activity, potential targets include enzymes involved in cell wall synthesis or DNA replication.

-

Kinases or apoptosis-related proteins: In cancer cells, the compound could inhibit signaling pathways that promote proliferation or induce programmed cell death.

Signaling Pathway Diagram:

Caption: Postulated intrinsic apoptosis pathway.

Conclusion and Future Directions

While direct experimental data on this compound is not yet abundant, the wealth of information on structurally related compounds provides a strong foundation for postulating its biological activities. The most promising avenues for investigation appear to be in the areas of antiparasitic, antimicrobial, and anticancer research. The detailed experimental protocols provided in this guide offer a clear roadmap for the systematic evaluation of this compound's therapeutic potential.

Future research should focus on:

-

Synthesis and characterization of the title compound and a library of its derivatives with modifications to the benzyl group.

-

Comprehensive in vitro screening against a wide range of parasites, microbes, and cancer cell lines.

-

In vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties for the most promising lead compounds.

-

Mechanism of action studies to identify the specific molecular targets and pathways affected by these compounds.

Through such a structured approach, the full therapeutic potential of this compound and its analogs can be elucidated, potentially leading to the development of novel therapeutic agents.

References

- Anandarajagopal, K. et al. (2010). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research, 2(3):230-236.

- Anandarajagopal, K. et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advanced Applications in Science Research, 1(2):132-138.

- ResearchGate. (n.d.). Synthesis, Antiproliferative Activity Evaluation, and Computational Insights of Benzo[d]imidazol-2(3H)

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (PDF)

-

PubChem. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]

- Siddiqui, N. et al. (2013). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of the Serbian Chemical Society, 78(9):1289-1298.

- NIH. (n.d.).

- International Journal of Medical Research and Health Sciences. (n.d.).

- ResearchGate. (n.d.). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.

- MDPI. (n.d.). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity.

- SciSpace. (2015).

- SciSpace. (2011). Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice.

- MDPI. (n.d.). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines.

- Redalyc. (n.d.).

- MDPI. (n.d.). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid.

- PMC. (n.d.). Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)

- NIH. (n.d.). Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice.

- ResearchGate. (n.d.). Synthesis, Anticancer, and Molecular Docking Studies of 3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines.

- MDPI. (n.d.). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines.

- ResearchGate. (n.d.). (PDF) Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice.

- MDPI. (n.d.).

- NIH. (n.d.). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target.

Sources

- 1. ijmrhs.com [ijmrhs.com]

- 2. jocpr.com [jocpr.com]

- 3. primescholars.com [primescholars.com]

- 4. scispace.com [scispace.com]

- 5. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant activity and antimicrobial evaluation of 1-benzyl-1,2,3-triazole [redalyc.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Structural Characterization of N-Benzyl Thiohydantoin Analogs: A Methodological and Mechanistic Guide

An In-Depth Technical Guide:

Foreword: Beyond the Spectrum – A Causal Approach to Structural Elucidation

In the field of medicinal chemistry, N-benzyl thiohydantoin analogs represent a privileged scaffold, a core structure known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The efficacy and specificity of these molecules are intrinsically linked to their precise three-dimensional architecture. Therefore, the unambiguous determination of their structure is not merely a procedural checkpoint but the foundational pillar upon which all subsequent biological and structure-activity relationship (SAR) studies are built.

This guide deviates from rigid templates to present a logical, field-proven workflow for the comprehensive structural characterization of N-benzyl thiohydantoin analogs. As a Senior Application Scientist, my objective is to move beyond simply listing techniques and to illuminate the causality behind our experimental choices. We will explore how a synergistic application of spectroscopic, spectrometric, and crystallographic methods creates a self-validating system, ensuring the highest degree of confidence in the final structural assignment. We will treat each analysis not as an isolated data point, but as a piece of a larger puzzle, where each result corroborates and refines the others to reveal the complete molecular picture.

The Cornerstone of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the initial and most powerful tool for elucidating the molecular framework of N-benzyl thiohydantoin analogs. It provides definitive evidence of atomic connectivity and stereochemical relationships by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

¹H NMR provides the first detailed glimpse into the molecule's structure by identifying the chemical environment of every proton.

-

Expertise in Action: The substitution of a carbonyl with a thiocarbonyl group at the C2 position significantly influences the electronic environment of the heterocyclic ring.[4] This causes protons on the adjacent nitrogen atoms (N1-H and N3-H) to be deshielded, shifting their resonance signals to a higher ppm value (downfield) compared to their hydantoin counterparts. This is a primary diagnostic indicator.[4]

-

Characteristic Signals:

-

N-H Protons: Expect broad singlets for N1-H and N3-H in the range of δ 8.9-11.0 ppm. Their exact position is solvent and concentration-dependent.[5]

-

C5-H Proton: The proton at the 5-position of the thiohydantoin ring typically appears as a multiplet (depending on adjacent substituents) around δ 4.0-4.5 ppm.[5]

-

Benzyl Protons: The benzylic methylene protons (N-CH₂-Ph) will appear as a singlet or a pair of doublets (if diastereotopic) typically between δ 4.5-5.0 ppm. The aromatic protons of the benzyl group will resonate in the δ 7.2-7.5 ppm region, with splitting patterns dependent on the substitution.[4]

-

Carbon (¹³C) NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR is indispensable for confirming the carbon backbone and identifying the key functional groups that define the thiohydantoin scaffold.

-

Expertise in Action: The most diagnostic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S). Due to the lower electronegativity and different magnetic anisotropy of sulfur compared to oxygen, this carbon is significantly deshielded and resonates at a much lower field (δ 180-187 ppm) than a typical carbonyl carbon.[5] This provides unequivocal evidence of the thiohydantoin core.

-

Characteristic Signals:

Table 1: Typical NMR Chemical Shifts (δ) for N-Benzyl Thiohydantoin Analogs

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale & Comments |

| N1-H | ~9.0 - 9.5 | - | Deshielded proton on nitrogen adjacent to benzyl group.[5] |

| N3-H | ~10.5 - 11.0 | - | Deshielded proton on nitrogen between C=S and C=O.[5] |

| C5-H | ~4.0 - 4.5 | ~50 - 70 | Position is sensitive to the nature of the C5 substituent.[5] |

| N-CH₂ -Ph | ~4.5 - 5.0 | ~45 - 55 | Benzylic protons adjacent to the ring nitrogen. |

| Aromatic C-H | ~7.2 - 7.5 | ~126 - 140 | Typical range for phenyl group protons.[4] |

| C4 (C =O) | - | ~170 - 175 | Carbonyl carbon resonance.[4] |

| C2 (C =S) | - | ~180 - 187 | Highly deshielded thiocarbonyl carbon; a key diagnostic peak.[5] |

| Note: Values are generalized and can vary with substitution and solvent. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the N-benzyl thiohydantoin analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[4] DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.[4]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Confirmation of Identity: Mass Spectrometry (MS)

Mass spectrometry is a critical validation step that provides the molecular weight and elemental formula of the synthesized analog. Furthermore, analysis of fragmentation patterns can corroborate the structure determined by NMR.

-

Expertise in Action: While Electron Ionization (EI) can be used, it often leads to extensive fragmentation and a weak or absent molecular ion peak for thiohydantoins.[4] Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields an intense protonated molecular ion peak ([M+H]⁺) or sodiated adduct ([M+Na]⁺), directly confirming the molecular weight.[5]

-

High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of an elemental composition that is unique to your target compound, effectively ruling out other potential structures with the same nominal mass.

-

Fragmentation Analysis: The fragmentation patterns observed in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for N-benzyl thiohydantoins include the loss of the benzyl group (yielding a characteristic fragment) and cleavage of the thiohydantoin ring itself.[6][7]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ ions.

-

Capillary Voltage: ~3-4 kV.

-

Drying Gas: Nitrogen, at a temperature of ~300-350 °C.

-

-

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000 amu). For HRMS, use a TOF or Orbitrap analyzer.

The Definitive Structure: Single-Crystal X-ray Crystallography

While NMR and MS provide powerful evidence for the 2D structure, X-ray crystallography offers unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[8] It is the ultimate arbiter for determining absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.

-

Expertise in Action: For thiohydantoin analogs, crystallography is particularly insightful for visualizing the supramolecular architecture.[9] The N-H groups and the carbonyl (C=O) and thiocarbonyl (C=S) moieties are excellent hydrogen bond donors and acceptors, respectively. X-ray analysis reveals the intricate hydrogen-bonding networks (e.g., N–H···O or N–H···S) that dictate how molecules pack in the crystal lattice, which can have implications for solubility and bioavailability.[9][10]

-

The Process: This technique involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots. The intensities and positions of these spots are measured and used to compute an electron density map of the molecule, from which the atomic positions can be determined.[11]

General Workflow: X-ray Crystallography

-

Crystal Growth (The Crucial Step): High-quality single crystals are paramount. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution of the purified compound.

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.

-

Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial model of the structure. This model is then refined against the experimental data to yield the final, precise atomic coordinates.[8]

Complementary Functional Group Analysis: Vibrational and Electronic Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as rapid, complementary methods to confirm the presence of key functional groups and the overall chromophore system.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the principal functional groups based on their characteristic vibrational frequencies.

-

Key Absorptions:

-

N-H Stretch: A broad peak in the 3100-3400 cm⁻¹ region.[4]

-

C=O Stretch (C4): A strong, sharp peak around 1720-1745 cm⁻¹.[4]

-

C=S Stretch: The presence of a peak in the 1100-1300 cm⁻¹ region is a key confirmation of the thiohydantoin structure.[4]

-

Aromatic C-H/C=C: Bending and stretching vibrations are observed in the fingerprint region and around 3000-3100 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

The introduction of the sulfur atom extends the conjugated system (chromophore) in the molecule.

-

Bathochromic Shift: Thiohydantoin derivatives exhibit a significant shift of their maximum absorption (λmax) to longer wavelengths compared to their hydantoin analogs. This is due to the C=S group. A characteristic UV absorbance is typically observed in the 260-290 nm range.[4][5]

Table 2: Key IR and UV-Vis Data for Thiohydantoin Analogs

| Technique | Functional Group/Feature | Typical Range | Significance |

| IR | N-H Stretch | 3100 - 3400 cm⁻¹ | Confirms presence of N-H groups.[4] |

| C=O Stretch (C4) | 1720 - 1745 cm⁻¹ | Confirms presence of the carbonyl group.[4] | |

| C=S Stretch | 1100 - 1300 cm⁻¹ | Key identifier for the thiohydantoin core.[4] | |

| UV-Vis | π → π* transition (C=S) | 260 - 290 nm (λmax) | Confirms the extended chromophore of the thio-scaffold.[5] |

The Integrated Characterization Workflow: A Self-Validating System

True confidence in a structure is achieved not by a single technique, but by the logical and corroborative integration of multiple analytical methods. Each step validates the last and provides a more complete picture.

Caption: Integrated workflow for structural characterization.

This workflow demonstrates a logical progression. After synthesis and purification, NMR and MS provide the primary structural evidence (connectivity and formula). These results are then corroborated by IR/UV-Vis. For a definitive and complete understanding, single-crystal X-ray crystallography provides the ultimate 3D structural proof, validating all previous spectroscopic data. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final structural assignment.

References

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Retrieved from [Link]

-

Attia, I., & Sayed, M. A. El-Nagdy, S. (1989). 1H-Nmr Studies of Folded Conformation in Hydantoin and Thiohydantoin Derived from S-Methyl and S-Ethyl L-Cysteine. Oriental Journal of Chemistry, 5(1). Retrieved from [Link]

-

Fresneau, P., Thomasson, F., Morand, J.-M., & Cussac, M. (n.d.). Determination of the Stereochemistry of Substituted 5-Methylenehydantoins and Thiohydantoins by 13C NMR and Homonuclear NOE Experiments. Taylor & Francis Online. Retrieved from [Link]

-

(n.d.). A Simple Synthesis of 2-Thiohydantoins†. PMC - PubMed Central - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal Structure of 2-Thiohydantoin-L-Isoleucine Synthesized under Solvent-Free Conditions | Request PDF. Retrieved from [Link]

-

ResearchGate. (2019, June 14). 1H NMR kinetic and mechanistic study of the formation of amino acid derived N-allyl-2-thiohydantoins. Retrieved from [Link]

-

(2025, October 4). Chemical Synthesis Strategies for Thiohydantoin Derivatives: A Comprehensive Review. Retrieved from [Link]

-

(n.d.). One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids. NIH. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives | Request PDF. Retrieved from [Link]

-

(n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. Retrieved from [Link]

-

(n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. Retrieved from [Link]

-

(n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Retrieved from [Link]

-

(2025, May). Synthesis, Characterization and Pharmacological Activity of Newly Synthesized Thiohydantoin Derivatives from Benzil. ijarsct. Retrieved from [Link]

-

(n.d.). Synthesis of bis-Heterocyclic Derivatives of Thiohydantoin. INEOS OPEN. Retrieved from [Link]

-

(n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]

-

(n.d.). 1-Benzyl-3-aryl-2-thiohydantoin Derivatives as New Anti-Trypanosoma brucei Agents: SAR and in Vivo Efficacy. NIH. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Crystal Structures and Conformations of 5-Benzyl-2-thiohydantoin and Its 1-Acetylated Derivative. Retrieved from [Link]

-

(n.d.). Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments. NIH. Retrieved from [Link]

-

MDPI. (n.d.). Maca (Lepidium meyenii) as a Functional Food and Dietary Supplement: A Review on Analytical Studies. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

Sources

- 1. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis of bis-Heterocyclic Derivatives of Thiohydantoin [ineosopen.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 6. raco.cat [raco.cat]

- 7. researchgate.net [researchgate.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to Preliminary In-Vitro Screening of 2-Mercapto-Imidazole Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of a Well-Designed Screen

The 2-mercapto-imidazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic heterocyclic system, consisting of fused benzene and imidazole rings, is present in a multitude of biologically active molecules.[1] Its derivatives have demonstrated a vast therapeutic potential, exhibiting activities ranging from antimicrobial and anticancer to anti-inflammatory and enzyme inhibition.[2][3][4] This chemical promiscuity is both a blessing and a curse; it offers a wealth of opportunities but demands a meticulously designed screening strategy to navigate the possibilities efficiently.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the preliminary in-vitro evaluation of novel 2-mercapto-imidazole derivatives. As a senior application scientist, my objective is not just to provide protocols, but to illuminate the strategic thinking behind them—why we choose one assay over another, what controls are non-negotiable for data trustworthiness, and how to build a screening cascade that logically progresses from broad characterization to specific mechanistic insights.

Part 1: The Foundational Gateway – Initial Viability and Purity Assessment

Before embarking on any specific therapeutic screening path, it is paramount to establish the fundamental behavior of your compounds in a biological system. The goal of this initial phase is to eliminate compounds that are pan-assay interference compounds (PAINS) or are broadly cytotoxic, ensuring that any activity observed in subsequent screens is specific and not an artifact of general cell death.

The First Filter: Cytotoxicity and Cell Viability

The essential first experiment for any compound library is a general cytotoxicity assay. It provides a baseline understanding of a compound's therapeutic window and distinguishes between targeted biological effects and non-specific toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.

-

Cell Seeding: Plate a relevant, robust human cell line (e.g., HEK293 for general toxicity, or a specific cancer line like HCT-116 if that is a potential target) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

-

Compound Preparation: Prepare a stock solution of each 2-mercapto-imidazole derivative (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Part 2: The Primary Screening Cascade – Charting a Path to Discovery

With foundational cytotoxicity data in hand, the next step is to screen for specific biological activities. The choice of primary assay should be hypothesis-driven, based on the structural features of the synthesized derivatives or known activities of the scaffold. Below is a logical workflow for selecting a screening path.

Caption: A decision-making workflow for the primary screening of 2-mercapto-imidazole compounds.

Path A: Antimicrobial Activity Screening

Causality & Rationale: The imidazole ring is a core component of many antifungal and antibacterial agents.[5][6] The 2-mercapto-imidazole scaffold, in particular, has been extensively explored for antimicrobial properties, with some derivatives showing potent inhibition of bacterial and fungal growth.[1][7][8][9] A primary screen for Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity.[10]

-

Strain Preparation: Grow selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[1] Dilute the culture to achieve a standardized inoculum of ~5 x 10^5 CFU/mL.

-

Compound Plating: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2x concentrated stock of your test compound to the first column, then perform a 2-fold serial dilution across the plate.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative/growth control (inoculum with no compound), and a sterility control (broth only).[1]

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

-

Data Analysis: Determine the MIC by visual inspection—it is the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring absorbance at 600 nm.

| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |

| Cmpd-01 | 8 | >64 | 16 |

| Cmpd-02 | 4 | 32 | 8 |

| Cmpd-03 | >64 | >64 | >64 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Path B: Anticancer Activity Screening

Causality & Rationale: Benzimidazole derivatives are known to interfere with microtubule formation and inhibit various kinases, making them attractive candidates for anticancer drug development.[11][12] Screening against a panel of cancer cell lines can reveal compounds with potent and selective antiproliferative activity.[10][13]

The protocol is identical to the MTT assay described in Part 1 but is expanded to include a panel of cell lines representing different cancer types (e.g., HCT-116 colorectal carcinoma, MDA-MB-231 triple-negative breast cancer, A549 lung adenocarcinoma).[11][13] The key output is a comparative analysis of IC50 values to identify compounds with selective cytotoxicity towards cancer cells over non-cancerous cells (if a normal cell line is included).

| Compound ID | HCT-116 (µM) | MDA-MB-231 (µM) | A549 (µM) |

| Cmpd-04 | 5.2 | 7.8 | 12.1 |

| Cmpd-05 | >50 | >50 | >50 |

| Cmpd-06 | 1.1 | 25.4 | 30.5 |

| Doxorubicin | 0.8 | 1.2 | 1.5 |

Path C: Enzyme Inhibition Screening (Example: Tyrosinase)

Causality & Rationale: The thiol group in 2-mercapto-imidazoles can act as a copper chelator.[14] Since tyrosinase is a copper-containing enzyme essential for melanin synthesis, these compounds are logical candidates for tyrosinase inhibitors with applications in treating hyperpigmentation.[15][16]

-

Reagent Preparation: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.5). Prepare a solution of the substrate, L-DOPA.[14]

-

Assay Reaction: In a 96-well plate, add phosphate buffer, varying concentrations of the test compound, and the tyrosinase enzyme solution. Incubate for 10 minutes at 25°C.[17]

-

Initiate Reaction: Add the L-DOPA substrate to all wells to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at ~475-510 nm in kinetic mode for 30-60 minutes. The enzyme converts L-DOPA to dopachrome, a colored product.[16][18]

-

Controls: Include a positive control inhibitor (kojic acid), a negative control (no inhibitor), and a blank (no enzyme).[15]

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.

Part 3: From Hit to Lead – Secondary Screening and MoA

Identifying a "hit" in a primary screen is only the beginning. Secondary assays are crucial to validate the initial finding, confirm the mechanism of action (MoA), and ensure the compound interacts with its intended target in a cellular context.

Caption: A generalized workflow for secondary screening and mechanism of action (MoA) studies.

Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: A compound might inhibit an enzyme in a test tube but fail to work in a cell due to poor permeability or rapid metabolism. CETSA is a powerful technique that confirms direct binding of a compound to its target protein within intact cells.[19][20] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][21] This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[22][23]

-

Cell Treatment: Treat intact cells with the test compound or vehicle control for a set period.

-

Thermal Challenge: Aliquot the treated cell suspension into a PCR plate. Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by a cooling step.[19]

-

Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).

-

Protein Quantification: Transfer the supernatant to a new plate. Quantify the amount of the specific target protein using a detection method like ELISA or an AlphaScreen®.[19]

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

This self-validating system provides undeniable proof of target interaction in the relevant physiological context, making it a cornerstone of modern hit-to-lead campaigns.

Conclusion

The preliminary in-vitro screening of 2-mercapto-imidazole compounds requires a strategic, multi-faceted approach. By starting with foundational cytotoxicity assays, progressing through a logical primary screening cascade tailored to a specific hypothesis, and validating hits with powerful secondary assays like CETSA, researchers can efficiently navigate the rich chemical space of this privileged scaffold. This guide provides the framework and the rationale to empower scientists to not only generate data but to generate meaningful, trustworthy results that pave the way for the next generation of therapeutics.

References

-

Al-Kazweeny, A. T., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. [Link]

-

Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. Journal of Al-Nahrain University-Science, 16(2), 77-83. [Link]

-

Khan, M., et al. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. Bioorganic Chemistry, 80, 423-431. [Link]

-

Ahamed, M. R. (2013). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. ResearchGate. [Link]

-

Kumar, A., et al. (2017). Molecular Modeling Investigation of Some New 2-mercaptoimidazoles. Letters in Drug Design & Discovery, 14(9). [Link]

-

El Ouasif, L., et al. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities. Mediterranean Journal of Chemistry, 6(3), 77-87. [Link]

-

Nguyen, T. T. H., et al. (2020). Screening 2-Mercaptoimidazole Derivatives for Breast Cancer Treatment. Vietnam Journal of Science and Technology, 58(5), 555-564. [Link]

-

Anandarajagopal, K., et al. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Advances in Applied Science Research, 1(2), 132-138. [Link]

-

Kim, D., et al. (2021). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. International Journal of Molecular Sciences, 22(19), 10549. [Link]

-

Martinez Molina, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

-

Parab, R. H., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 23(6), 2725-2728. [Link]

-

Raj, V., et al. (2019). Anticancer activity of derivatives of 2- Mercaptobenzimidazole -Molecular docking approach. Journal of Pharmacognosy and Phytochemistry, 8(5), 2419-2423. [Link]

-

Al-Ostath, A., et al. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 13(1), 18567. [Link]

-

Kim, D., et al. (2021). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. National Institutes of Health. [Link]

-

Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2457-2468. [Link]

-

Kumar, D., et al. (2018). Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives. Current Drug Discovery Technologies, 15(4). [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of imidazoles. [Table]. ResearchGate. [Link]

-

Active Concepts. (2018). Tyrosinase Inhibition Assay. [Link]

-

Shaw, J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

-

Dailidė, E., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6876. [Link]

-

Asif, M. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 9(10), e20731. [Link]

-

Teixeira, C., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(11), 3377. [Link]

-

Al-Zoubi, M. S., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Chemistry, 5(3), 1801-1811. [Link]

-

Maeda, S., et al. (1984). Syntheses of 2-mercapto-4-substituted imidazole derivatives with antiinflammatory properties. Chemical and Pharmaceutical Bulletin, 32(7), 2536-2543. [Link]

-

ResearchGate. (n.d.). 2-Mercapto-1H-benzimidazole nucleus with anticancer activity. [Image]. ResearchGate. [Link]

-

Martinez Molina, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed. [Link]

-

Barman, S., & Das, S. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(7), 1969. [Link]

-

Shaw, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate. [Link]

Sources

- 1. ijmrhs.com [ijmrhs.com]

- 2. researchgate.net [researchgate.net]

- 3. jst-ud.vn [jst-ud.vn]

- 4. primescholars.com [primescholars.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Molecular Modeling Investigation of Some New 2-mercaptoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. content.abcam.com [content.abcam.com]

- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. biorxiv.org [biorxiv.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Structural Elucidation of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one: A Detailed Protocol for ¹H and ¹³C NMR Analysis

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural analysis of 3-benzyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound belongs to the thiohydantoin class, a heterocyclic scaffold of significant interest in medicinal chemistry due to its wide range of biological activities.[1] Unambiguous structural confirmation is paramount for purity assessment and advancing structure-activity relationship (SAR) studies. We present a detailed experimental protocol, an in-depth analysis of the expected spectral features, and a discussion of key structural characteristics, including the dominant tautomeric form in solution. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for heterocyclic compounds.

Introduction: The Importance of Structural Verification

The this compound (Molecular Formula: C₁₀H₁₀N₂OS, MW: 206.26) is a derivative of the 2-thiohydantoin core.[2][3] Derivatives of this scaffold are explored for various therapeutic applications.[4][5] Accurate and reproducible structural analysis is the foundation of any chemical research or drug development program. NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution.[1] It provides precise information on the chemical environment, connectivity, and relative number of nuclei (¹H and ¹³C) within a molecule, enabling confident confirmation of the target compound's identity and purity.

A key structural feature of 2-mercaptoimidazoles is the potential for prototropic tautomerism between the thione (amide) and thiol (iminothiol) forms.[6] Theoretical and experimental studies on related systems have shown that the thione form (C=S) is overwhelmingly dominant in polar solvents like Dimethyl Sulfoxide (DMSO).[7][8] Our analysis will therefore be based on the interpretation of this major tautomer.

Caption: Thione-thiol tautomerism of the title compound.

Experimental Protocol: From Sample to Spectrum

This section details the field-proven methodology for preparing a high-quality NMR sample and acquiring high-resolution spectra. The use of a suitable deuterated solvent is critical for eliminating large solvent signals and providing a deuterium lock signal for field stability.[9] Deuterated DMSO (DMSO-d₆) is the solvent of choice for this compound due to its excellent dissolving power for polar, nitrogen- and sulfur-containing heterocycles and its ability to slow the exchange of labile N-H protons, resulting in sharper signals.[9][10][11]

Materials and Equipment

-

Analyte: this compound (5-10 mg for ¹H; 20-30 mg for ¹³C)

-

Solvent: DMSO-d₆ (≥99.8% D), stored over molecular sieves or from a fresh ampule.

-

Internal Standard (Optional): Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes (e.g., Norell® 507-HP or equivalent)

-

Glass Pasteur pipettes and bulbs

-

Small quantity of glass wool or a pre-packed pipette filter

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation Protocol

The quality of the final spectrum is directly dependent on meticulous sample preparation. Suspended solid particles can severely degrade magnetic field homogeneity, leading to broad, uninterpretable peaks.[12]

-

Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry small vial. For a subsequent ¹³C NMR experiment, a higher concentration of 20-30 mg is recommended to reduce acquisition time.[13]

-

Solvent Addition: Using a clean pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for modern spectrometers.[12][14]

-

Dissolution: Cap the vial and gently vortex or swirl until the sample is fully dissolved. A homogeneous solution is essential for high-resolution spectra.[9]

-

Filtration: Prepare a filter by tightly packing a small plug of glass wool into the constriction of a Pasteur pipette. Cotton wool should be avoided as solvents can leach impurities from it.

-

Transfer: Carefully transfer the solution through the filter pipette into the NMR tube. This step is critical to remove any microparticulates.

-

Capping and Labeling: Securely cap the NMR tube to prevent contamination or solvent evaporation. Label the tube clearly with a unique identifier.[15]

Caption: Standard workflow for high-quality NMR sample preparation.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Program | Standard single pulse (e.g., Bruker zg30) | Proton-decoupled single pulse (e.g., zgpg30) |

| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |

| Number of Scans | 16-64 | 1024-4096 (or more, depending on concentration) |

| Relaxation Delay (d1) | 2 seconds | 2 seconds |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Spectral Analysis and Interpretation

The chemical structure dictates the resulting NMR spectrum. By analyzing the chemical shifts, integration, and signal multiplicities, we can assign each signal to a specific part of the molecule. The residual proton signal in DMSO-d₆ appears as a quintet at ~2.50 ppm, and the carbon signal appears as a septet at ~39.52 ppm; these should not be mistaken for analyte signals.[16]

Caption: Logical flow for NMR-based structure confirmation.

¹H NMR Spectrum Analysis (Expected)

-

N-H Proton (Imidazole Ring): A broad singlet is expected at a very downfield chemical shift, typically in the range of δ 11.5 - 12.5 ppm . Protons attached to nitrogen in thiohydantoin-like structures are significantly deshielded.[1] This signal will disappear upon shaking the sample with a drop of D₂O, which is a definitive test for exchangeable protons.[17]

-

Aromatic Protons (Benzyl Phenyl Group): A complex multiplet integrating to 5 protons is expected in the aromatic region, approximately δ 7.20 - 7.40 ppm . The protons on the monosubstituted benzene ring will have slightly different chemical environments, leading to overlapping signals.[17]

-

Methylene Protons (Benzyl CH₂): A sharp singlet integrating to 2 protons is expected around δ 4.8 - 5.0 ppm . The attachment to a nitrogen atom causes a significant downfield shift compared to a standard alkyl chain.[18]

-

Expert Insight: While these two protons are technically diastereotopic because they are adjacent to a stereogenic center (the C5 of the ring, even in a racemic mixture), they often appear as a singlet if the difference in their chemical environments is negligible.[19] At lower temperatures or with a higher field magnet, this signal could resolve into an AB quartet.

-

-

Methylene Protons (Imidazole Ring CH₂): A singlet integrating to 2 protons is anticipated around δ 4.0 - 4.2 ppm .

¹³C NMR Spectrum Analysis (Expected)

The ¹³C NMR spectrum provides complementary information, particularly for quaternary carbons and carbonyl/thiocarbonyl groups.

-

Thiocarbonyl Carbon (C=S, C2): This is the most characteristic signal. The C=S carbon is highly deshielded and will appear far downfield, expected in the range of δ 180 - 185 ppm . This low-field shift is a key signature of the thione tautomer.[1]

-

Carbonyl Carbon (C=O, C4): The amide carbonyl carbon will also be downfield, but less so than the thiocarbonyl. It is expected around δ 170 - 175 ppm .

-

Aromatic Carbons (Benzyl Phenyl Group): Four distinct signals are expected.

-

ipso-Carbon (attached to the CH₂ group): ~δ 136 - 138 ppm

-

ortho, meta, para-Carbons: A cluster of signals between δ 127 - 129 ppm .[20]

-

-

Methylene Carbon (Benzyl CH₂): Expected in the range of δ 45 - 50 ppm .

-

Methylene Carbon (Imidazole Ring CH₂, C5): Expected around δ 48 - 53 ppm .

Data Summary

The following table summarizes the anticipated NMR data for the title compound in DMSO-d₆.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |

| N-H (Ring) | 11.5 - 12.5 | Broad Singlet | 1H | - |

| Phenyl-H (Benzyl) | 7.20 - 7.40 | Multiplet | 5H | 127.0 - 129.0 & 136.0-138.0 |

| CH₂ (Benzyl) | 4.8 - 5.0 | Singlet | 2H | 45.0 - 50.0 |

| CH₂ (Ring, C5) | 4.0 - 4.2 | Singlet | 2H | 48.0 - 53.0 |

| C=S (Ring, C2) | - | - | - | 180.0 - 185.0 |

| C=O (Ring, C4) | - | - | - | 170.0 - 175.0 |

Conclusion

This application note provides a robust and detailed framework for the ¹H and ¹³C NMR analysis of this compound. By following the prescribed protocol for sample preparation and leveraging the detailed spectral interpretation guide, researchers can confidently verify the structure and purity of this and related thiohydantoin derivatives. The key spectral identifiers—namely the downfield N-H proton, the characteristic shifts of the benzyl and ring methylene groups, and the highly deshielded thiocarbonyl carbon signal at >180 ppm—provide a definitive fingerprint for this molecule.

References

-

Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas. PubMed. Available at: [Link]

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

-

Time-dependent 1 H NMR spectra of the reaction of 3-((phenylmethylene)amino)-2-thioxo-4-imidazolidinone (3) and PdCl2 in DMSO-d6. ResearchGate. Available at: [Link]

-

1H NMR kinetic and mechanistic study of the formation of amino acid derived N-allyl-2-thiohydantoins. ResearchGate. Available at: [Link]

-

A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Available at: [Link]

-

Synthesis, NMR analysis and applications of isotope-labelled hydantoins. MDPI. Available at: [Link]

-

DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution. ResearchGate. Available at: [Link]

-

NMR Sample Preparation. University of California, Riverside. Available at: [Link]

-

1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. Available at: [Link]

-

How To Prepare And Run An NMR Sample. Alwsci. Available at: [Link]

-

Supporting Information. ScienceOpen. Available at: [Link]

-

Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. Available at: [Link]

-

sample preparation — NMR Spectroscopy. Humboldt-Universität zu Berlin. Available at: [Link]

-

Table of Characteristic Proton NMR Shifts. University of Colorado Boulder. Available at: [Link]

-

Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6? ResearchGate. Available at: [Link]

-

Sample Preparation. University College London. Available at: [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

1H NMR Spectroscopy. University of Regensburg. Available at: [Link]

-

Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. TÜBİTAK Academic Journals. Available at: [Link]

-

S1 1H NMR, 13C NMR, and HMBC Spectra. The Royal Society of Chemistry. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

NMR Sample Preparation. Western University. Available at: [Link]

-

1-imidazol-1-ylbutan-1-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

1H NMR (DMSO-d6). The Royal Society of Chemistry. Available at: [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]

-

Deuterated DMSO. Wikipedia. Available at: [Link]

-

15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. Available at: [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

-

13 C-NMRspectrum of compound (13) Compound(14):4-(3-((1H-imidazol-2-yl)... ResearchGate. Available at: [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. Available at: [Link]

-

Tautomerism in imidazole unit. ResearchGate. Available at: [Link]

-

Tautomer. chemeurope.com. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 39123-65-4 [m.chemicalbook.com]

- 4. Enantiodifferentiation of Thiohydantoin Derivatives by NMR in the Presence of Chiral Solvating Agent: (1R,2S)-Ephedrine and Chiral Symmetrical and Unsymmetrical Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. openmedscience.com [openmedscience.com]

- 6. Tautomer [chemeurope.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 16. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 17. che.hw.ac.uk [che.hw.ac.uk]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. rsc.org [rsc.org]

Application Note: Characterization of Imidazolone Derivatives using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract

Imidazolone derivatives are a significant class of heterocyclic compounds with broad applications in medicinal chemistry and drug development. Their structural elucidation and characterization are paramount for ensuring efficacy, safety, and quality control. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of imidazolone derivatives. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer insights into spectral interpretation, thereby establishing a robust framework for the reliable characterization of these important molecules.

Introduction: The Significance of Imidazolone Derivatives and the Role of FT-IR

The imidazolone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. The precise molecular structure, including the nature and position of substituents on the imidazolone ring, dictates the biological activity of these derivatives. Consequently, accurate and efficient analytical techniques are crucial for their characterization.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its constituent chemical bonds.[1] Each functional group within a molecule vibrates at a characteristic frequency, resulting in a unique spectral pattern.[2] This makes FT-IR an invaluable tool for:

-

Structural Confirmation: Verifying the synthesis of the target imidazolone derivative by identifying its key functional groups.

-

Purity Assessment: Detecting the presence of starting materials or by-products.

-

Quality Control: Ensuring batch-to-batch consistency in pharmaceutical manufacturing.[3][4]

-

Reaction Monitoring: Tracking the progress of synthetic reactions involving imidazolone intermediates.

This guide will equip the user with the necessary knowledge to effectively apply FT-IR spectroscopy for the comprehensive characterization of imidazolone derivatives.

Theoretical Background: Vibrational Modes of the Imidazolone Core

The infrared spectrum of an imidazolone derivative is dominated by the vibrational modes of its core structure and any appended functional groups. Understanding the expected absorption regions for these vibrations is the cornerstone of accurate spectral interpretation. The fundamental vibrations of interest include stretching and bending modes.

The key structural features of the imidazolone ring that give rise to characteristic IR absorption bands are:

-

Carbonyl Group (C=O): The C=O bond in the five-membered ring is a strong infrared absorber and typically appears as a sharp, intense peak. Its exact position is sensitive to the electronic environment and hydrogen bonding.

-

Imino Group (C=N): The stretching vibration of the endocyclic C=N bond is another characteristic feature.

-

Amine Group (N-H): The N-H bonds of the imidazole ring exhibit characteristic stretching and bending vibrations. The stretching frequency is particularly sensitive to hydrogen bonding.

-

C-N Bonds: The stretching vibrations of the C-N bonds within the ring also contribute to the spectrum.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex series of absorptions that are unique to the overall molecular structure, arising from various bending and skeletal vibrations.[2][5] While individual peak assignment in this region can be challenging, the overall pattern is highly specific to a particular compound.

Experimental Protocol: A Step-by-Step Guide to FT-IR Analysis

This section provides a detailed, self-validating protocol for the FT-IR analysis of solid imidazolone derivatives using the Potassium Bromide (KBr) pellet technique. This method is widely used for obtaining high-quality spectra of solid samples.[6][7]

Materials and Equipment

-

FT-IR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector)

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

Infrared (IR) grade Potassium Bromide (KBr), dried overnight at 110°C and stored in a desiccator.

-

Spatula

-

Sample of imidazolone derivative (1-2 mg)

Experimental Workflow Diagram

Caption: Experimental workflow for FT-IR analysis of imidazolone derivatives.

Detailed Protocol

-

Sample Preparation (KBr Pellet Method):

-

Step 1: Grinding the Sample. Place approximately 1-2 mg of the solid imidazolone derivative into a clean, dry agate mortar.[6] Grind the sample to a fine, uniform powder using the pestle. Causality: This reduces particle size to minimize scattering of the infrared radiation, which can cause sloping baselines and distorted peak shapes.

-

Step 2: Mixing with KBr. Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.[6] Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes. Causality: Homogeneous mixing is critical for obtaining a representative spectrum. KBr is used as a matrix because it is transparent to infrared radiation in the mid-IR region.

-

Step 3: Pressing the Pellet. Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure of 8-10 tons for 1-2 minutes. Causality: The high pressure causes the KBr to flow and form a transparent or translucent pellet, in which the sample is uniformly dispersed.

-

Step 4: Inspecting the Pellet. Carefully remove the pellet from the die. A good pellet should be clear and free of cracks or cloudiness.

-

-

Data Acquisition:

-

Step 1: Background Spectrum. Ensure the sample compartment of the FT-IR spectrometer is empty. Acquire a background spectrum. Causality: This measures the spectrum of the instrument and the ambient environment (e.g., atmospheric water and CO₂). This background is then subtracted from the sample spectrum to provide the true spectrum of the sample.

-

Step 2: Sample Spectrum. Place the KBr pellet containing the imidazolone derivative in the sample holder. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

-

-

Data Processing:

-

The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Spectral Interpretation: Decoding the Molecular Fingerprint

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific vibrational modes of the molecule.[9] A systematic approach is recommended, starting from the higher frequency region.

Key Functional Group Regions

The following table summarizes the characteristic FT-IR absorption frequencies for imidazolone derivatives. Note that the exact positions can vary depending on the specific molecular structure, substitution patterns, and intermolecular interactions such as hydrogen bonding.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H (Amide/Imine) | Stretching | 3400 - 3100 | Medium, Broad | Position and broadness are highly dependent on hydrogen bonding. Free N-H appears as a sharper peak at higher wavenumbers. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium to Weak | If aromatic substituents are present. |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium to Strong | If aliphatic substituents are present. |

| C=O (Carbonyl) | Stretching | 1780 - 1680 | Strong, Sharp | A key diagnostic peak for imidazolones. Its position can be influenced by ring strain and conjugation. For hydantoins, two C=O stretching bands may be observed.[3][8] |

| C=N (Imino) | Stretching | 1680 - 1640 | Medium to Strong | May sometimes overlap with C=C stretching or be close to the carbonyl band. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak | If aromatic substituents are present. |

| N-H | Bending | 1650 - 1550 | Medium | Can sometimes be obscured by other peaks in this region. |

| C-N | Stretching | 1400 - 1200 | Medium to Strong | Multiple C-N bonds in the ring will contribute to absorptions in this region. |

Logical Interpretation Workflow

Caption: Logical workflow for the interpretation of imidazolone FT-IR spectra.

Case Study: Hypothetical Spectrum of an Imidazolone Derivative

Consider a hypothetical FT-IR spectrum of a newly synthesized 2-phenyl-1H-imidazol-5(4H)-one. We would expect to see the following key features:

-

A broad absorption band around 3200 cm⁻¹ , indicative of the N-H stretching vibration, likely broadened due to hydrogen bonding.

-

Sharp peaks between 3100-3000 cm⁻¹ , corresponding to the aromatic C-H stretching of the phenyl group.

-

A very strong, sharp absorption band around 1720 cm⁻¹ , which is the characteristic C=O stretching vibration of the imidazolone ring.

-

A strong band around 1650 cm⁻¹ , attributable to the C=N stretching vibration.

-

Several medium-intensity bands between 1600-1450 cm⁻¹ , representing the C=C stretching vibrations of the phenyl ring.

-

A complex pattern of absorptions in the fingerprint region (< 1500 cm⁻¹), including C-N stretching bands.

The presence of all these bands would provide strong evidence for the successful synthesis of the target molecule.

Conclusion

FT-IR spectroscopy is an indispensable tool for the characterization of imidazolone derivatives in research and industrial settings. Its speed, simplicity, and the wealth of structural information it provides make it a first-line analytical technique. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently verify the structure and purity of their synthesized imidazolone compounds, thereby ensuring the integrity of their scientific investigations and the quality of potential pharmaceutical products.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

- Karaman, M., et al. (2020). FTIR spectroscopic and quantum chemical studies on hydantoin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

Drawell. (n.d.). Top 6 Applications of FTIR Spectrometers. Retrieved from [Link]

-

Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

- Bunaciu, A. A., Aboul-Enein, H. Y., & Fleschin, S. (2011). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. In Open Chemical and Biomedical Methods Journal.

-

AZoM. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from [Link]

-